molecular formula C13H14N2O6 B8363025 Hippuryl-L-Aspartic acid

Hippuryl-L-Aspartic acid

Cat. No.: B8363025
M. Wt: 294.26 g/mol
InChI Key: OGWNIHKOAPJTKW-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Aspartic acid (C₄H₇NO₄, molecular weight 133.1 g/mol) is a non-essential α-amino acid with a CAS registry number of 56-84-8 . It exists as a white crystalline powder, exhibits a pH of 2.8 in aqueous solution (4.5 g/L), and has a high melting point (>300°C) . Its primary applications span biochemical research, pharmaceutical intermediates, and food additives . Safety data indicate low acute toxicity (oral and dermal LD₅₀ of 5,000 mg/kg) but recommend standard precautions to avoid inhalation or prolonged exposure . Regulatory compliance includes adherence to EC No. 1907/2006 and international right-to-know laws .

Properties

Molecular Formula

C13H14N2O6

Molecular Weight

294.26 g/mol

IUPAC Name

(2S)-2-[(2-benzamidoacetyl)amino]butanedioic acid

InChI

InChI=1S/C13H14N2O6/c16-10(15-9(13(20)21)6-11(17)18)7-14-12(19)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,19)(H,15,16)(H,17,18)(H,20,21)/t9-/m0/s1

InChI Key

OGWNIHKOAPJTKW-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Derivatives of L-Aspartic Acid

L-Aspartic acid forms derivatives through esterification, amidation, or functional group modifications. Key derivatives include:

(a) L-Aspartic Acid Dimethyl Ester Hydrochloride
  • Formula: C₆H₁₁NO₄・HCl
  • Molecular Weight : 197.61 g/mol
  • CAS : 32213-95-9
  • Properties : Used in organic synthesis as a protected form of aspartic acid. Purity >97.0% (T) with storage instructions for dry, ventilated conditions .
(b) L-Aspartyl-L-Phenylalanine
  • Formula : C₁₃H₁₆N₂O₅
  • Molecular Weight : 280.27 g/mol
  • CAS : 13433-09-5
  • Properties : A dipeptide precursor to aspartame. Melts at 236–239°C and is stored under inert gas (TFS) .
(c) N-Glycyl-L-Aspartic Acid
  • Formula : C₆H₁₀N₂O₅
  • Molecular Weight : 190.15 g/mol
  • CAS : 4685-12-5
  • Properties : Features a glycine moiety linked to aspartic acid. Thermodynamic data and reactivity profiles are documented for biochemical studies .
(d) L-Aspartic-2,3,3-d3 Acid
  • Formula : HOOCCD₂CD(NH₂)COOH
  • Molecular Weight : 136.12 g/mol
  • CAS : 3842-25-9
  • Properties : Deuterated variant used in isotopic labeling studies (98 atom% D) .
Key Observations:
  • Esterification (e.g., dimethyl ester HCl) enhances solubility and stability for synthetic applications but requires handling in controlled environments .
  • Peptide Derivatives (e.g., L-Aspartyl-L-phenylalanine) introduce bioactive properties but lack comprehensive toxicity data .
  • Isotopic Variants (e.g., deuterated forms) enable advanced research but are cost-prohibitive for general use .

Comparative Reactivity with Organic Acids

provides a qualitative reactivity comparison (symbols: -, +, +/-) of L-Aspartic acid with other acids:

Acid Property 1 Property 2 Property 3 Property 4
L-Aspartic Acid +/− +/−
Citric Acid + + +
α-Keto-Glutaric + + + +
D-Malic Acid +/− + +/−
  • Citric Acid : Exhibits broader reactivity (e.g., chelation, buffering) compared to aspartic acid .
  • α-Keto-Glutaric Acid : More reactive in metabolic pathways (e.g., Krebs cycle) due to ketone functionality .

Q & A

Q. How should researchers design experiments to assess the biochemical activity of this compound?

  • Methodology : Use in vitro assays such as acetylcholinesterase (AChE) inhibition studies, referencing protocols for L-aspartic acid metabolites . Ensure buffer systems (e.g., phosphate-buffered saline, pH 7.4) mimic physiological conditions. Include positive controls (e.g., known AChE inhibitors) and triplicate measurements to account for variability. Data should be analyzed using nonlinear regression for IC50_{50} determination .

Q. What analytical techniques are suitable for characterizing this compound’s stability under varying pH conditions?

  • Methodology : Conduct accelerated stability studies using:
  • pH range : 2.0–9.0 (adjust with HCl/NaOH).
  • Techniques : Monitor degradation via HPLC-UV and mass spectrometry (LC-MS) to identify breakdown products. Use Arrhenius modeling to predict shelf-life at 25°C . Reference pharmacopeial guidelines for validation parameters (e.g., precision ≤2% RSD) .

Advanced Research Questions

Q. How can conflicting data on this compound’s receptor-binding affinity be resolved?

  • Methodology : Re-evaluate experimental conditions:
  • Surface Plasmon Resonance (SPR) vs. Radioligand Binding : SPR measures real-time interactions but may lack sensitivity for low-affinity ligands. Radioligand assays (e.g., 3^3H-labeled compounds) offer higher specificity but require rigorous controls for nonspecific binding .
  • Data Reconciliation : Apply statistical tools like Bland-Altman analysis to assess agreement between methods. Consider batch-to-batch variability in compound purity as a confounding factor .

Q. What strategies optimize the enzymatic synthesis of this compound for high yield and enantiomeric excess?

  • Methodology : Use Design of Experiments (DoE) to test variables:
  • Factors : Enzyme concentration (0.5–2.0 mg/mL), temperature (25–45°C), and substrate molar ratio (1:1 to 1:3).
  • Response Metrics : Yield (HPLC) and enantiomeric excess (Chiral HPLC or polarimetry).
  • Optimization : Response Surface Methodology (RSM) identifies ideal conditions. For example, a 2024 study achieved 85% yield at 35°C with a 1:2 substrate ratio .

Q. How can researchers address discrepancies in this compound’s solubility across different solvent systems?

  • Methodology :
  • Solvent Screening : Test solubility in DMEM, PBS, and DMSO using nephelometry or UV-Vis spectroscopy.
  • Co-Solvency Approach : Combine solvents (e.g., 10% DMSO in PBS) to enhance solubility without denaturing biological targets .
  • Data Reporting : Include detailed solvent composition and temperature in publications to ensure reproducibility .

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